Z-Allo-thr(tbu)-oh dcha Z-Allo-thr(tbu)-oh dcha
Brand Name: Vulcanchem
CAS No.: 198828-94-3
VCID: VC0554580
InChI: InChI=1S/C16H23NO5.C12H23N/c1-11(22-16(2,3)4)13(14(18)19)17-15(20)21-10-12-8-6-5-7-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19);11-13H,1-10H2/t11-,13-;/m0./s1
SMILES: CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Molecular Formula: C16H23NO5 · C12H23N
Molecular Weight: 490.68

Z-Allo-thr(tbu)-oh dcha

CAS No.: 198828-94-3

Cat. No.: VC0554580

Molecular Formula: C16H23NO5 · C12H23N

Molecular Weight: 490.68

* For research use only. Not for human or veterinary use.

Z-Allo-thr(tbu)-oh dcha - 198828-94-3

Specification

CAS No. 198828-94-3
Molecular Formula C16H23NO5 · C12H23N
Molecular Weight 490.68
IUPAC Name N-cyclohexylcyclohexanamine;(2S,3S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid
Standard InChI InChI=1S/C16H23NO5.C12H23N/c1-11(22-16(2,3)4)13(14(18)19)17-15(20)21-10-12-8-6-5-7-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19);11-13H,1-10H2/t11-,13-;/m0./s1
SMILES CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2

Introduction

Chemical Properties and Structure

Molecular Composition and Physical Properties

Z-Allo-Thr(tBu)-OH DCHA possesses a molecular formula of C16H23NO5·C12H23N and a molecular weight of 490.68 g/mol. This formula reflects the compound's nature as a salt, with the protected amino acid component (C16H23NO5) paired with a dicyclohexylammonium counterion (C12H23N). The following table summarizes the key physical and chemical properties of this compound:

PropertyValue
CAS Number198828-94-3
Molecular FormulaC16H23NO5·C12H23N
Molecular Weight490.68 g/mol
IUPAC NameN-cyclohexylcyclohexanamine;(2S,3S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid
PubChem Compound ID56777342
Physical StateSolid
Stereochemistry(2S,3S) configuration

The compound's structure features several key elements that contribute to its function in peptide synthesis. The amino acid backbone contains the carboxylic acid group and the alpha-amino group, both of which are essential for peptide bond formation. The hydroxyl side chain of threonine, which in this compound is protected with a tert-butyl group, represents another reactive site that requires protection during peptide synthesis procedures .

Structural Notation and Identifiers

For precise identification and database referencing, Z-Allo-Thr(tBu)-OH DCHA can be represented using various chemical notation systems:

  • Standard InChI: InChI=1S/C16H23NO5.C12H23N/c1-11(22-16(2,3)4)13(14(18)19)17-15(20)21-10-12-8-6-5-7-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19);11-13H,1-10H2/t11-,13-;/m0./s1

  • SMILES Notation: CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2

These notations provide a standardized way to represent the compound's structure in chemical databases and literature, facilitating accurate identification and structural comparison with related compounds.

Stereochemistry and Configuration

The Allo Configuration

The "allo" designation in Z-Allo-Thr(tBu)-OH DCHA refers to a specific stereochemical configuration that differs from standard threonine. While natural L-threonine possesses a (2S,3R) configuration, allo-threonine features a (2S,3S) stereochemistry . This difference in stereochemistry at the beta-carbon (C3) position results in distinct spatial arrangements of the functional groups, which can significantly impact the three-dimensional structure of peptides incorporating this amino acid.

The stereochemical control at both chiral centers is crucial for applications where the spatial arrangement of functional groups must be precisely defined. In peptide synthesis, the use of allo-threonine derivatives can introduce specific conformational constraints that influence the secondary and tertiary structure of the resulting peptides, potentially affecting their biological activity and interactions with target molecules.

Stereochemical Implications in Peptide Synthesis

Protecting Groups and Their Functions

The tert-Butyl (tBu) Protecting Group

The "tBu" component in Z-Allo-Thr(tBu)-OH DCHA refers to the tert-butyl group, which serves as a protecting group for the hydroxyl function of threonine . This bulky alkyl group creates steric hindrance around the hydroxyl group, preventing it from participating in side reactions during peptide synthesis. The tert-butyl protecting group is particularly valuable because:

  • It is stable under basic conditions and most peptide coupling conditions

  • It can be selectively removed under acidic conditions (typically trifluoroacetic acid)

  • It fits well within orthogonal protection strategies commonly employed in complex peptide synthesis

The hydroxyl group of threonine, if left unprotected, could potentially interfere with peptide coupling reactions by forming esters or participating in other side reactions that would reduce yield and complicate purification.

The DCHA Salt Form

The "DCHA" designation indicates that the compound exists as a dicyclohexylammonium salt . This salt formation serves several practical purposes:

  • It enhances the stability of the protected amino acid

  • It often improves solubility in organic solvents used in peptide synthesis

  • It can facilitate crystallization, leading to higher purity products

  • It neutralizes the acidic carboxyl group, preventing potential side reactions

The dicyclohexylammonium counterion can be easily removed during peptide synthesis by acidification, allowing the carboxylic acid to participate in peptide bond formation reactions.

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis

Z-Allo-Thr(tBu)-OH DCHA finds significant application in solid-phase peptide synthesis (SPPS), where it can be incorporated to introduce the allo-threonine residue with its distinctive stereochemistry. The compound's protected nature ensures that peptide coupling proceeds selectively at the carboxylic acid function, preventing side reactions at the amino and hydroxyl groups. In SPPS protocols, the DCHA salt is typically converted to the free acid form before activation and coupling to the growing peptide chain.

The incorporation of allo-threonine residues into peptides can significantly alter their conformational properties and biological activities compared to peptides containing standard threonine. This makes Z-Allo-Thr(tBu)-OH DCHA a valuable tool for structure-activity relationship studies and the development of peptides with enhanced stability, receptor selectivity, or other desirable properties.

Prevention of Side Reactions

One of the significant challenges in peptide synthesis is preventing the formation of unwanted byproducts, particularly dipeptides and tripeptides, during the protection of amino acids . The carefully designed protection strategy employed in Z-Allo-Thr(tBu)-OH DCHA helps minimize these side reactions. The Z protecting group on the alpha-amino function prevents the formation of unwanted dipeptides that can occur when using reagents like Fmoc-Cl for amino protection .

Research has shown that during the preparation of protected amino acids, significant levels (1-20%) of corresponding protected dipeptides and even tripeptides can form as byproducts . These impurities can lead to the insertion of unwanted extra amino acids in the final peptide synthesis, which is particularly problematic in the preparation of pharmaceutical-grade peptides. The use of properly protected amino acids like Z-Allo-Thr(tBu)-OH DCHA helps ensure the purity and integrity of the synthesized peptides.

SpecificationTypical Value
AppearanceWhite to off-white solid
Purity≥95% (HPLC)
Optical Rotation[α]D specific to lot
Water Content≤0.5%
FormCrystalline powder
Storage Conditions-20°C, protected from moisture
Shelf LifeApproximately 2 years when properly stored

Quality control for this compound typically includes HPLC analysis for purity determination, mass spectrometry for identity confirmation, and specific optical rotation measurement to verify the correct stereochemistry. These analytical methods ensure that the material meets the stringent requirements for research and pharmaceutical applications.

Related Compounds and Derivatives

Structural Analogs

Z-Allo-Thr(tBu)-OH DCHA belongs to a broader family of protected amino acid derivatives used in peptide synthesis. Related compounds include:

  • Z-Thr(tBu)-OH DCHA: The non-allo stereoisomer, featuring the natural threonine configuration

  • Fmoc-Allo-Thr(tBu)-OH: An analog using the Fmoc protecting group instead of Z

  • Z-Allo-Thr(TBDMS)-OH: A variant using a silyl-based protecting group for the hydroxyl function

  • Z-Allo-Thr-OH: The unprotected hydroxyl version

Each of these related compounds offers specific advantages in different peptide synthesis strategies, allowing researchers to select the most appropriate building block for their particular application. The choice between these alternatives often depends on the specific protection/deprotection sequence planned for the synthesis and the compatibility with other protected amino acids in the peptide.

Alternative Protection Strategies

While Z-Allo-Thr(tBu)-OH DCHA represents a well-established protection strategy, alternative approaches have been developed to address specific challenges in peptide synthesis. For example, research has shown that when using Fmoc-OSu for amino protection, side products like Fmoc-β-Ala-OH and Fmoc-β-Ala-AA-OH can form as contaminants (0.1-0.4%) . These impurities can be problematic in the manufacturing of pharmaceutical-grade peptides.

To address such challenges, alternative protection reagents like Fmoc-2-MBT have been proposed, which can prevent the formation of these side products . These developments highlight the ongoing evolution of protecting group strategies in peptide chemistry, with new reagents and methods continually being introduced to improve the efficiency and purity of peptide synthesis.

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